molecular formula C11H19NO4 B6162759 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid CAS No. 2091327-91-0

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid

Cat. No.: B6162759
CAS No.: 2091327-91-0
M. Wt: 229.3
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is particularly notable for its use in organic synthesis, especially as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid typically involves the reaction of 2,2-dimethylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups. Common reagents used in these reactions include trifluoroacetic acid for deprotection, oxalyl chloride for mild deprotection, and various bases and acids for substitution reactions. .

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: In the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the tert-butoxycarbonyl group is removed, typically by acid-catalyzed cleavage, resulting in the release of the free amine. This process involves the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .

Comparison with Similar Compounds

Similar compounds to 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid include other tert-butoxycarbonyl-protected amines and carbamates. These compounds share the common feature of having a tert-butoxycarbonyl group as a protecting group. this compound is unique due to its azetidine ring structure, which imparts specific steric and electronic properties that can influence its reactivity and stability. Other similar compounds include:

Properties

CAS No.

2091327-91-0

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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